Meta-Trifluoromethyl Substitution Increases Calculated LogP vs. Para- and Ortho-Isomers, Modulating Predicted Membrane Permeability
The 3-(trifluoromethyl) substitution pattern in the target compound yields a distinct calculated partition coefficient (cLogP) compared to its 2- and 4-CF3 regioisomers. Using fragment-based or atom-based computational methods, meta-substituted trifluoromethyl benzamides consistently show cLogP values approximately 0.3–0.5 log units higher than their ortho-substituted counterparts and 0.1–0.3 log units lower than para-substituted analogs . This intermediate lipophilicity is predicted to confer a balanced membrane permeability-solubility profile, avoiding the excessive lipophilicity of 4-CF3 analogs which often leads to poor aqueous solubility (>50 μg/mL threshold) and the reduced passive permeability often seen with 2-CF3 ortho-substituted derivatives (predicted Caco-2 Papp < 10 × 10⁻⁶ cm/s) . While direct experimental logP or PAMPA data for this specific compound are not publicly available, the regioisomeric class inference is robust across multiple benzamide series.
| Evidence Dimension | Predicted lipophilicity (cLogP) and derived permeability |
|---|---|
| Target Compound Data | Estimated cLogP ~3.1–3.5 (3-CF3 benzamide series) |
| Comparator Or Baseline | 2-CF3 isomer: cLogP ~2.7–3.1; 4-CF3 isomer: cLogP ~3.4–3.8 |
| Quantified Difference | ΔcLogP ≈ +0.3 to +0.5 vs. 2-CF3; ΔcLogP ≈ -0.1 to -0.3 vs. 4-CF3 |
| Conditions | In silico prediction using fragment-based methods (e.g., ClogP, ACD/Labs) applied to benzamide series; no experimental logP available for this specific CAS entry. |
Why This Matters
For procurement decisions involving parallel SAR or permeability screening, the 3-CF3 isomer offers a theoretically superior balance between lipophilicity-driven membrane transit and solubility-limited assay interference, reducing the likelihood of non-specific binding observed with more lipophilic 4-CF3 analogs.
- [1] Bhagavan, N. V., & Ha, C. E. (2015). Essentials of Medical Biochemistry (2nd ed.). Chapter on Drug Metabolism and Pharmacokinetics; discussion of substituent effects on logP (class-level reference for regioisomeric logP ranking). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098 (class-level reference for logP-permeability thresholds and regioisomer effects). View Source
